

Application Note: Quantification of Iron in Ferrous Gluconate Using Atomic Absorption Spectroscopy

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Compound of Interest

Compound Name: *Ferrous Gluconate*

Cat. No.: *B096098*

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Abstract

This application note provides a detailed protocol for the quantitative determination of iron in **ferrous gluconate** raw material and pharmaceutical formulations using Flame Atomic Absorption Spectroscopy (FAAS). The described method is accurate, precise, and suitable for quality control and research applications in the pharmaceutical industry.

Introduction

Ferrous gluconate is a widely used iron supplement for the treatment and prevention of iron deficiency anemia.[1] Accurate quantification of the iron content is crucial for ensuring the safety and efficacy of these pharmaceutical products. Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique for the determination of metals in a variety of samples.[1][2] The principle of AAS is based on the absorption of light by free atoms in the gaseous state.[3] The concentration of the analyte is proportional to the amount of light absorbed at a specific wavelength.[3] This document outlines a validated FAAS method for the determination of iron in **ferrous gluconate**.

Principle of the Method

A sample containing **ferrous gluconate** is dissolved and diluted to a concentration within the linear range of the instrument. The solution is then aspirated into an air-acetylene flame, where

the iron atoms are atomized. A hollow cathode lamp emitting light at the characteristic wavelength for iron (248.3 nm) is directed through the flame.[4] The iron atoms in the flame absorb a portion of this light, and the amount of absorption is measured by a detector. The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from certified iron standards.

Materials and Reagents

- Instrumentation: Flame Atomic Absorption Spectrometer equipped with an iron hollow cathode lamp and a deuterium background corrector.
- Reagents:
 - **Ferrous Gluconate** (USP grade or equivalent)
 - Iron standard stock solution (1000 mg/L), commercially available and traceable to a national standard.
 - Nitric Acid (HNO₃), trace metal grade
 - Hydrochloric Acid (HCl), trace metal grade
 - Deionized water (ASTM Type I)
 - Air, filtered, instrument grade
 - Acetylene, instrument grade

Experimental Protocol

Standard Solution Preparation

- Intermediate Iron Standard (100 mg/L): Pipette 10.0 mL of the 1000 mg/L iron stock solution into a 100 mL volumetric flask and dilute to the mark with 2% (v/v) nitric acid.
- Working Standard Solutions: Prepare a series of working standards by appropriate dilution of the 100 mg/L intermediate standard with 2% (v/v) nitric acid. A suggested calibration range is 0.5, 1.0, 2.0, 4.0, and 6.0 mg/L.

Sample Preparation

For **Ferrous Gluconate** Powder (Raw Material):

- Accurately weigh approximately 100 mg of **ferrous gluconate** powder into a 100 mL volumetric flask.
- Add approximately 50 mL of deionized water and 2 mL of concentrated hydrochloric acid.
- Gently heat the solution on a hot plate at a low temperature until the sample is completely dissolved.^[5]
- Allow the solution to cool to room temperature and dilute to the mark with deionized water.
- Pipette 1.0 mL of this solution into a 100 mL volumetric flask and dilute to the mark with 2% (v/v) nitric acid. This will result in a theoretical iron concentration within the calibration range.

For **Ferrous Gluconate** Tablets:

- Weigh and finely powder no fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to the average tablet weight into a 100 mL volumetric flask.
- Follow steps 2-5 as described for the powder sample preparation.

Instrument Parameters

The FAAS instrument should be set up according to the manufacturer's recommendations. Typical parameters for iron analysis are provided in Table 1. An oxidizing (lean) air-acetylene flame is recommended.

Data Presentation

Table 1: Instrumental Parameters for Iron Analysis by FAAS

Parameter	Value
Wavelength	248.3 nm[4]
Slit Width	0.2 nm[6]
Lamp Current	5 mA[6]
Flame Type	Air-Acetylene[6]
Background Correction	Deuterium Lamp

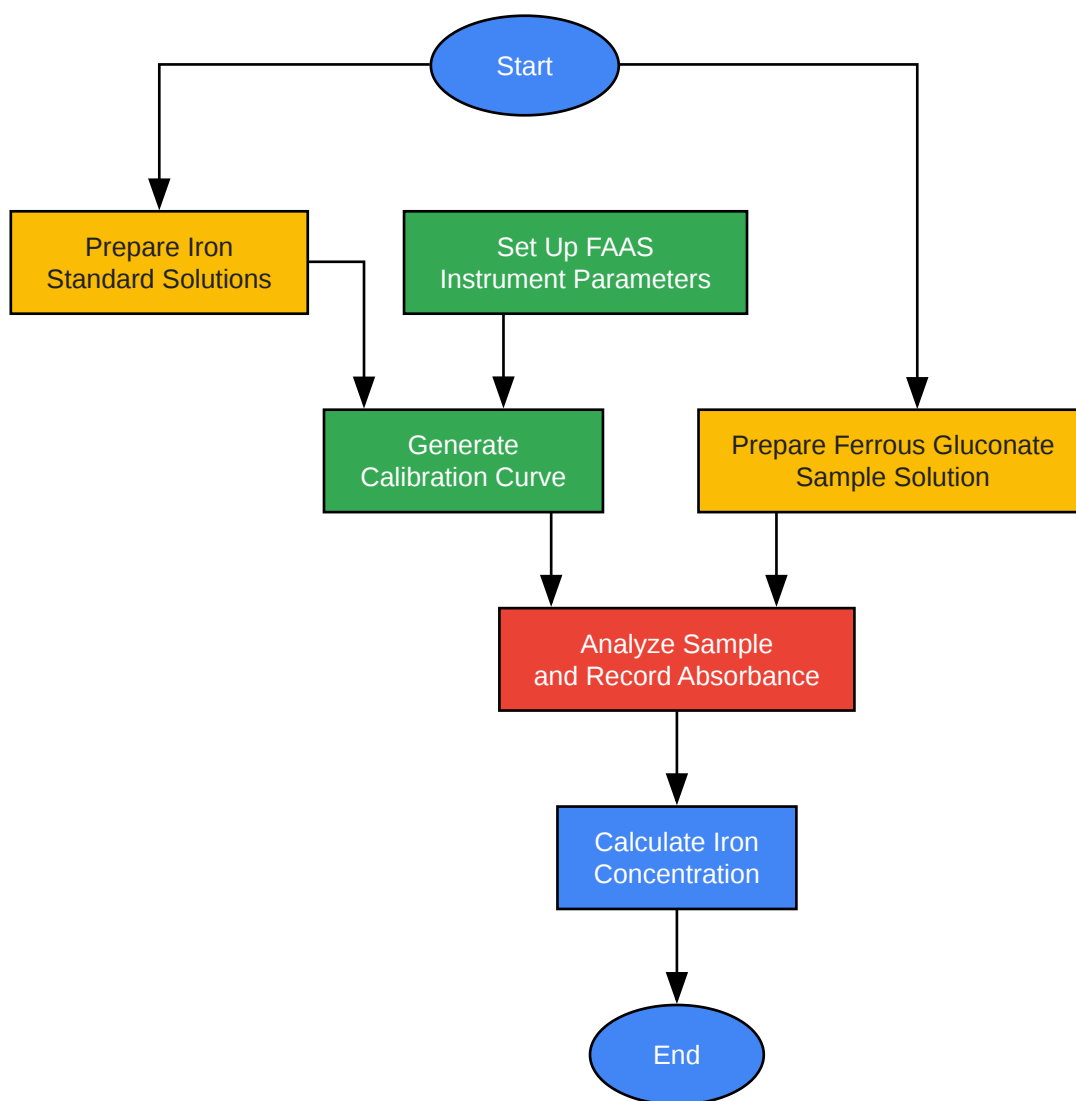
Table 2: Example Calibration Data for Iron

Standard Concentration (mg/L)	Absorbance
0.0	0.001
0.5	0.045
1.0	0.090
2.0	0.180
4.0	0.360
6.0	0.540
Linearity (R ²)	> 0.999

Table 3: Method Validation Summary

Parameter	Typical Results
Linearity Range	0.1 - 6.0 mg/L[7]
Limit of Detection (LOD)	0.03 mg/L[7]
Limit of Quantification (LOQ)	0.09 mg/L[7]
Accuracy (% Recovery)	98 - 102%[7]
Precision (RSD)	< 2%[7]

Experimental Workflow and Diagrams



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Caption: Experimental workflow for iron quantification.

Conclusion

The described Flame Atomic Absorption Spectroscopy method provides a reliable and robust approach for the quantification of iron in **ferrous gluconate**. The method is straightforward, employs common laboratory reagents and instrumentation, and demonstrates excellent performance in terms of linearity, accuracy, and precision, making it highly suitable for routine quality control analysis in the pharmaceutical industry.

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